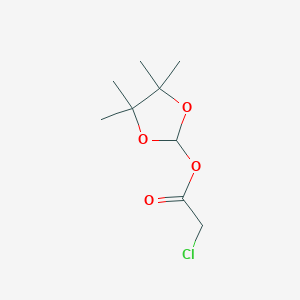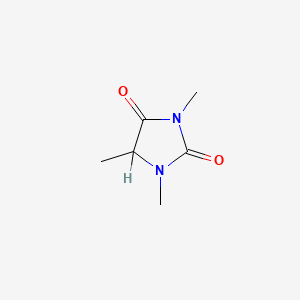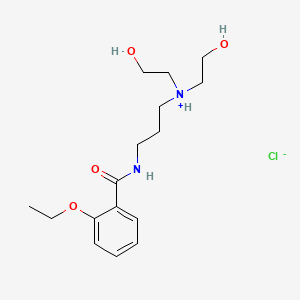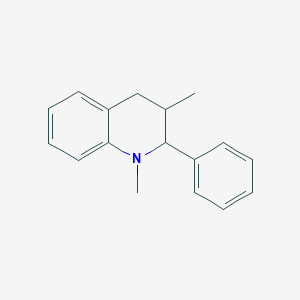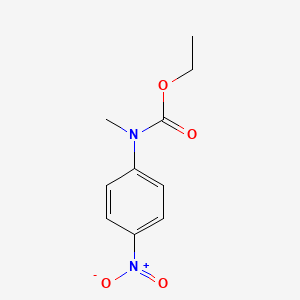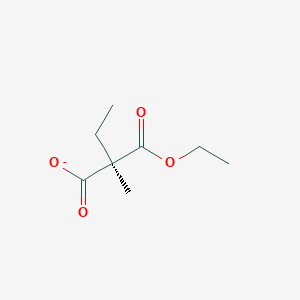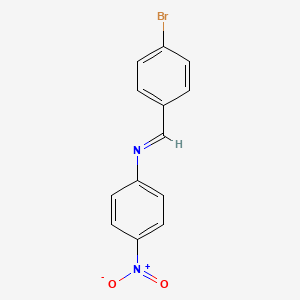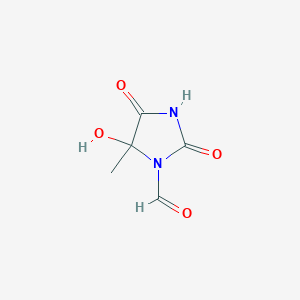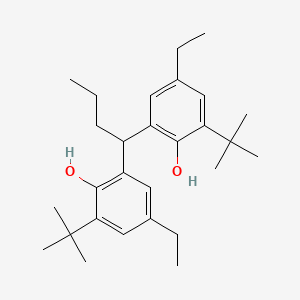
2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of products by preventing oxidation. This compound is characterized by its two phenolic groups connected by a butane bridge, with tert-butyl and ethyl substituents enhancing its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The phenolic starting materials are subjected to alkylation reactions in reactors equipped with temperature and pressure control systems. The product is then purified through crystallization or distillation to achieve the desired quality .
化学反応の分析
Types of Reactions
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the reaction conditions and reagents used .
科学的研究の応用
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
作用機序
The antioxidant properties of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic groups, thus preventing chain reactions that lead to oxidation .
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in preventing oxidation in polymers and fuels.
2,6-Di-tert-butyl-4-ethylphenol: Used as a UV stabilizer and antioxidant in various industrial applications.
2,6-Di-tert-butylphenol: Known for its use in preventing gumming in aviation fuels and as an antioxidant in plastics.
Uniqueness
2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other phenolic antioxidants. The butane bridge and tert-butyl groups contribute to its effectiveness in various applications, making it a valuable compound in both research and industry .
特性
CAS番号 |
77695-09-1 |
|---|---|
分子式 |
C28H42O2 |
分子量 |
410.6 g/mol |
IUPAC名 |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol |
InChI |
InChI=1S/C28H42O2/c1-10-13-20(21-14-18(11-2)16-23(25(21)29)27(4,5)6)22-15-19(12-3)17-24(26(22)30)28(7,8)9/h14-17,20,29-30H,10-13H2,1-9H3 |
InChIキー |
VTDFJEYLSWSRPA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C2=C(C(=CC(=C2)CC)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
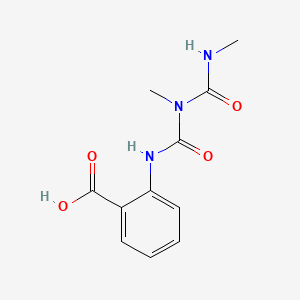
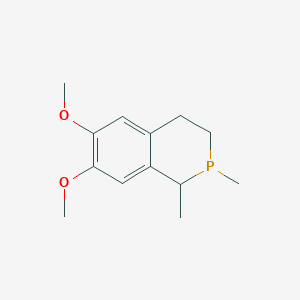
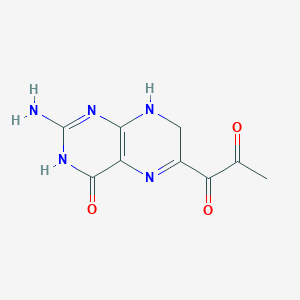
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
